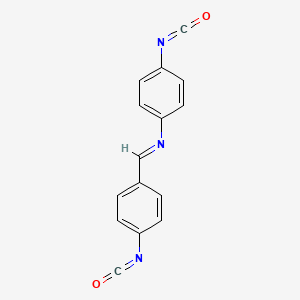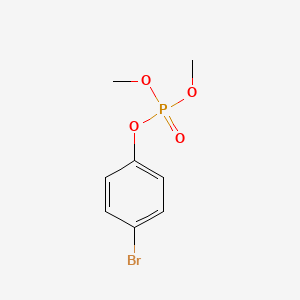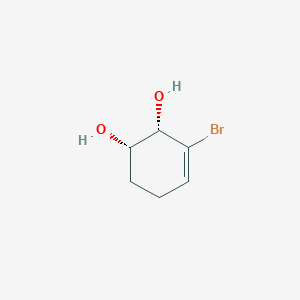
(1S,2S)-3-bromocyclohex-3-ene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-3-bromocyclohex-3-ene-1,2-diol is an organic compound characterized by a bromine atom attached to a cyclohexene ring with two hydroxyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-3-bromocyclohex-3-ene-1,2-diol typically involves the bromination of cyclohexene derivatives followed by dihydroxylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of light or a radical initiator. The resulting bromocyclohexene is then subjected to dihydroxylation using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-3-bromocyclohex-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding cyclohex-3-ene-1,2-diol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of cyclohex-3-ene-1,2-dione or cyclohex-3-ene-1,2-dicarboxylic acid.
Reduction: Formation of cyclohex-3-ene-1,2-diol.
Substitution: Formation of various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,2S)-3-bromocyclohex-3-ene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-3-bromocyclohex-3-ene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-ene-1,2-diol: Lacks the bromine atom, resulting in different reactivity and properties.
3-bromocyclohexene: Lacks the hydroxyl groups, affecting its chemical behavior and applications.
Cyclohexane-1,2-diol: Saturated analog with different chemical and physical properties.
Uniqueness
(1S,2S)-3-bromocyclohex-3-ene-1,2-diol is unique due to the presence of both a bromine atom and hydroxyl groups on a cyclohexene ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research.
Properties
CAS No. |
174817-06-2 |
|---|---|
Molecular Formula |
C6H9BrO2 |
Molecular Weight |
193.04 g/mol |
IUPAC Name |
(1S,2S)-3-bromocyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C6H9BrO2/c7-4-2-1-3-5(8)6(4)9/h2,5-6,8-9H,1,3H2/t5-,6+/m0/s1 |
InChI Key |
AWSOTNHQUGANQS-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](C(=C1)Br)O)O |
Canonical SMILES |
C1CC(C(C(=C1)Br)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


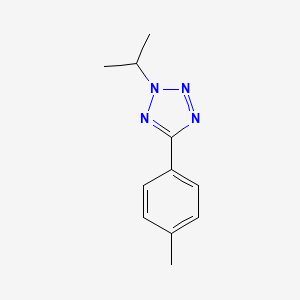
![1H-Isoindole-1,3(2H)-dione, 2-[2-(bromomethyl)-4-methoxyphenyl]-](/img/structure/B14267033.png)
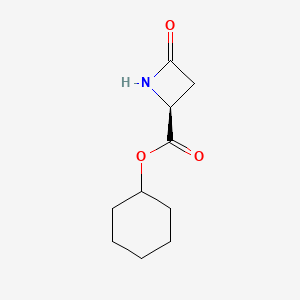
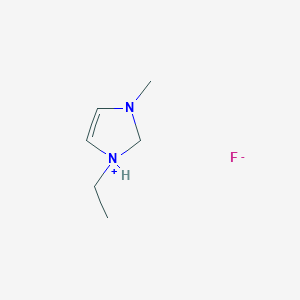

![(4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one](/img/structure/B14267061.png)
![2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14267065.png)
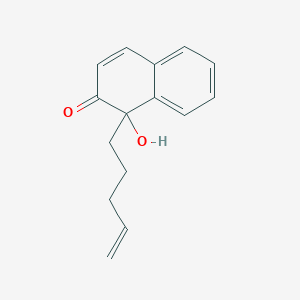


![1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene](/img/structure/B14267111.png)
